N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(16-9-3-5-11-18(16)24-15)22(25-20-13-7-8-14-23-20)17-10-4-6-12-19(17)26-2/h3-14,22,24H,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLEHXCYQODQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
The Friedel-Crafts alkylation (Step 2) requires strict temperature control. Reactions conducted at 0–5°C in dichloromethane (DCM) minimize side product formation, whereas higher temperatures (>30°C) lead to over-alkylation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired solvolysis of the methoxyphenyl intermediate.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Step 3. For example, Suzuki-Miyaura coupling between the indole-methoxyphenyl boronic acid and pyridin-2-amine achieves 65% yield when catalyzed by Pd(PPh3)4 in toluene at 80°C. Copper(I) iodide has also been explored but shows lower selectivity (≤40% yield).
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates modifications to improve efficiency and sustainability:
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Continuous Flow Reactors : Patent US10336749B2 highlights the use of continuous flow systems for analogous compounds, reducing reaction times by 50% compared to batch processes.
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Green Solvents : Ethyl acetate and cyclopentyl methyl ether (CPME) replace DCM in industrial settings, aligning with green chemistry principles.
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Catalyst Recovery : Immobilized palladium catalysts on silica supports enable reuse over five cycles without significant activity loss.
Yield and Purity Enhancements
Chromatographic Purification
Final product purity (>98%) is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients. Preparative HPLC with C18 columns further resolves stereochemical impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules, which can be utilized in various chemical reactions including oxidation, reduction, and substitution .
Biology
The compound has been investigated for its potential as a bioactive agent. Studies suggest that it may possess antimicrobial, antiviral, and anticancer properties. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
- Breast Cancer (MDA-MB-231)
In vitro assays indicate that these compounds could inhibit cell growth and induce apoptosis in cancer cells .
Medicine
Research into the therapeutic applications of this compound has shown promise in treating neurological disorders and cancers. The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways.
- Inhibition of Angiogenesis : Interference with new blood vessel formation .
Industry
The compound is also explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for versatile modifications that enhance its utility in material science .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Properties
A study published in ACS Omega evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the proliferation of breast cancer cells (MDA-MB-231), showcasing their potential as novel anticancer agents .
Case Study 2: Synthesis and Characterization
Research highlighted the synthesis of N-(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amines through microwave-assisted reactions, which improved yields significantly compared to traditional methods. This advancement in synthetic methodology underscores the compound's relevance in organic chemistry research .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Studies have shown that indole derivatives can induce cell apoptosis, inhibit tubulin polymerization, and interfere with DNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be contextualized by comparing it to analogs with variations in substituents, molecular weight, and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The target compound’s 2-methoxy group likely improves solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., 4-chloro, 3-bromo) that prioritize lipophilicity for membrane penetration . Nitro Groups: Present in ’s derivative, nitro groups are electron-withdrawing, which may stabilize charge-transfer interactions but could also confer mutagenic risks .
Structural Flexibility :
- Compounds with ethylamine linkers (e.g., ) exhibit greater conformational flexibility, which might improve binding to target proteins but reduce metabolic stability .
Salt Forms :
- Dihydrochloride salts (e.g., ) demonstrate higher aqueous solubility compared to free-base forms, a critical factor for bioavailability in drug development .
Biological Activity
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula and a molecular weight of 343.42 g/mol, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
The compound is characterized by the following properties:
- CAS Number : 618405-42-8
- Molecular Structure : The compound features a pyridine ring connected to an indole moiety through a methylene bridge, along with a methoxyphenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.42 g/mol |
| CAS Number | 618405-42-8 |
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indole and pyridine have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of related compounds, it was found that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The presence of the methoxy group was critical for enhancing cytotoxicity.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been explored. For example, some derivatives demonstrated significant activity in seizure models, indicating that modifications to the indole structure can enhance efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that:
- Methoxy Group : The presence of the methoxy group on the phenyl ring increases lipophilicity and improves binding affinity to biological targets.
- Indole Moiety : The indole structure is crucial for biological activity; modifications can lead to enhanced or diminished effects depending on the substituents.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity (IC50 < 10 µM) | |
| Anticonvulsant | Effective in seizure models | |
| SAR Insights | Methoxy enhances activity |
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits promising results in animal models, particularly in reducing tumor size and frequency of seizures. These findings support its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various receptors. The results indicate that it may act as a modulator for specific targets involved in cancer progression and seizure activity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, and what reaction conditions critically influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Indole Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methoxyphenyl and pyridine groups.
Key conditions include: - Catalysts: Pd/C or copper-based catalysts under inert atmospheres.
- Solvents: Polar aprotic solvents (e.g., DMF, toluene) at 60–100°C.
- Purification: Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring connectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight (CHNO, MW 343.43).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking in indole-pyridine systems) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers (pH 7.4).
- Stability : Stable at –20°C for >6 months; degrades at >100°C or under prolonged UV exposure. Use inert atmospheres for long-term storage .
Advanced Research Questions
Q. How does the methoxy group position (ortho vs. para/meta) on the phenyl ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- 2-Methoxy (ortho) : Enhances steric hindrance, reducing binding to tubulin but improving selectivity for kinase targets (e.g., CDK2 inhibition).
- 4-Methoxy (para) : Increases π-π stacking with aromatic residues in enzyme active sites, boosting cytotoxicity (IC ~5 µM in MCF-7 cells) .
- Experimental Design : Compare IC values across analogs using kinase inhibition assays and molecular docking .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times.
- Control for Metabolites : LC-MS/MS to verify compound integrity during assays.
- Cross-Study Validation : Replicate conflicting results (e.g., apoptosis vs. necrosis induction) using flow cytometry and caspase-3 activation assays .
Q. How can computational modeling predict binding interactions with targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
- Pharmacophore Mapping : Identify critical H-bond donors (pyridine N) and hydrophobic moieties (2-methylindole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
